Cas no 116200-98-7 (2-Chloro-N-1,3-thiazol-2-ylpropanamide)
2-Chloro-N-1,3-thiazol-2-ylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-(thiazol-2-yl)propanamide
- 2-chloro-N-(1,3-thiazol-2-yl)propanamide
- 2-Chloro-N-1,3-thiazol-2-ylpropanamide
- Propanamide,2-chloro-N-2-thiazolyl
- AKOS BB404
- ASISCHEM D51473
- UKRORGSYN-BB BBV-062607
- 2-chloro-N-thiazol-2-yl-propanamide
- 2-chloro-N-(2-thiazolyl)propanamide
- 2-chloro-N-thiazol-2-yl-propionamide
- propanamide, 2-chloro-N-2-thiazolyl-
- 2-chloro-N-1,3-thiazol-2-ylpropanamide(SALTDATA: FREE)
-
- MDL: MFCD09673359
- Inchi: 1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10)
- InChI Key: DYBGWRKFHOYRSL-UHFFFAOYSA-N
- SMILES: ClC(C)C(NC1=NC=CS1)=O
Computed Properties
- Exact Mass: 189.99700
- Monoisotopic Mass: 189.9967617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- PSA: 70.23000
- LogP: 1.78190
2-Chloro-N-1,3-thiazol-2-ylpropanamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-1,3-thiazol-2-ylpropanamide Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Chloro-N-1,3-thiazol-2-ylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C369578-50mg |
2-Chloro-N-1,3-thiazol-2-ylpropanamide |
116200-98-7 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C369578-100mg |
2-Chloro-N-1,3-thiazol-2-ylpropanamide |
116200-98-7 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C369578-500mg |
2-Chloro-N-1,3-thiazol-2-ylpropanamide |
116200-98-7 | 500mg |
$ 80.00 | 2022-04-01 | ||
| Fluorochem | 038965-1g |
2-Chloro-N-1,3-thiazol-2-ylpropanamide |
116200-98-7 | 95% | 1g |
£58.00 | 2022-02-28 | |
| Fluorochem | 038965-5g |
2-Chloro-N-1,3-thiazol-2-ylpropanamide |
116200-98-7 | 95% | 5g |
£167.00 | 2022-02-28 | |
| abcr | AB266849-1 g |
2-Chloro-N-1,3-thiazol-2-ylpropanamide |
116200-98-7 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB266849-5 g |
2-Chloro-N-1,3-thiazol-2-ylpropanamide |
116200-98-7 | 5 g |
€381.90 | 2023-07-20 | ||
| Chemenu | CM274420-5g |
2-Chloro-N-(thiazol-2-yl)propanamide |
116200-98-7 | 95% | 5g |
$149 | 2023-01-08 | |
| Enamine | EN300-27885-0.05g |
2-chloro-N-(1,3-thiazol-2-yl)propanamide |
116200-98-7 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
| Enamine | EN300-27885-0.1g |
2-chloro-N-(1,3-thiazol-2-yl)propanamide |
116200-98-7 | 95.0% | 0.1g |
$20.0 | 2025-03-19 |
2-Chloro-N-1,3-thiazol-2-ylpropanamide Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-Chloro-N-1,3-thiazol-2-ylpropanamide
Professional Introduction to 2-Chloro-N-1,3-thiazol-2-ylpropanamide (CAS No. 116200-98-7)
2-Chloro-N-1,3-thiazol-2-ylpropanamide, a compound with the chemical identifier CAS No. 116200-98-7, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro group and a thiazole ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The synthesis of 2-Chloro-N-1,3-thiazol-2-ylpropanamide involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of the thiazole core, followed by functionalization with an amide group and subsequent introduction of a chloro substituent. These synthetic steps require precise control over reaction conditions to ensure high yield and purity, which are critical for pharmaceutical applications.
Recent advancements in computational chemistry have enabled more efficient and accurate predictions of the biological activity of thiazole derivatives like 2-Chloro-N-1,3-thiazol-2-ylpropanamide. Molecular docking studies have shown that this compound exhibits promising interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. These interactions suggest potential therapeutic benefits in conditions such as arthritis and autoimmune diseases.
In addition to its pharmacological potential, 2-Chloro-N-1,3-thiazol-2-ylpropanamide has been investigated for its role in chemical biology research. Its ability to modulate specific biological pathways makes it a useful tool for studying the mechanisms underlying various diseases. For instance, studies have demonstrated its ability to inhibit certain kinases, which are key players in cell signaling pathways associated with cancer progression.
The compound's structural flexibility also allows for modifications that can enhance its pharmacokinetic properties. By incorporating different substituents or altering the amide bond, researchers can fine-tune the molecule's solubility, stability, and bioavailability. Such modifications are crucial for developing effective drug candidates that can be safely administered to patients.
Current research is exploring the use of 2-Chloro-N-1,3-thiazol-2-ylpropanamide as a lead compound for the development of novel therapeutics. Preclinical studies have shown encouraging results in models of inflammation and pain management. These findings are particularly exciting as they highlight the compound's potential to address unmet medical needs in these areas.
The role of thiazole derivatives in medicinal chemistry continues to expand with each new discovery. The unique properties of compounds like 2-Chloro-N-1,3-thiazol-2-ylpropanamide underscore their importance as building blocks for future drugs. As research progresses, it is likely that we will see more applications emerging from this versatile class of molecules.
The synthesis and characterization of CAS No. 116200-98-7 also contribute to our understanding of fundamental chemical principles. The study of its reactivity patterns and interaction mechanisms provides insights into how these types of compounds function at a molecular level. This knowledge is essential for designing new synthetic strategies and improving existing ones.
In conclusion, 2-Chloro-N-1,3-thiazol-2-ylpropanamide represents a significant advancement in pharmaceutical chemistry. Its structural features, combined with its promising biological activities, make it a valuable compound for both research and therapeutic development. As scientists continue to explore its potential, we can expect to see further innovations emerge from this field.
116200-98-7 (2-Chloro-N-1,3-thiazol-2-ylpropanamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)